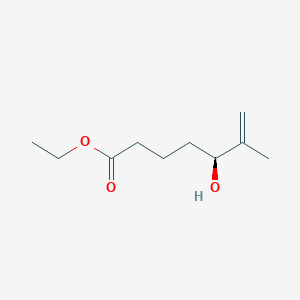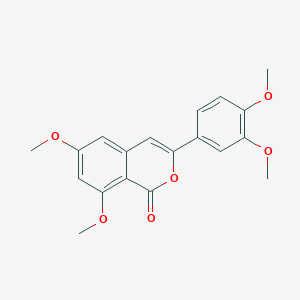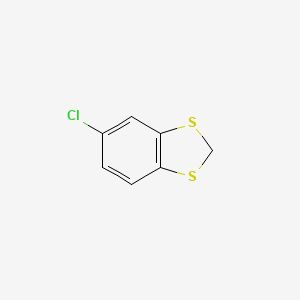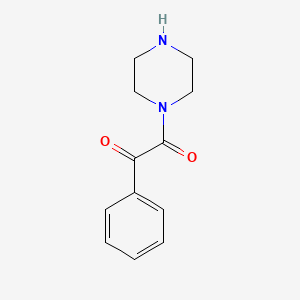
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione is an organic compound with a molecular formula of C12H14N2O2 It is characterized by the presence of a phenyl group attached to a piperazine ring through an ethane-1,2-dione linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione typically involves the reaction of phenylacetic acid with piperazine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the use of catalysts and solvents to facilitate the reaction and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione group to a diol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of phenyl-2-(piperazin-1-yl)ethane-1,2-dione oxides.
Reduction: Formation of 1-phenyl-2-(piperazin-1-yl)ethane-1,2-diol.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione: Similar structure but with a piperidine ring instead of piperazine.
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol: Similar structure with an alcohol group instead of a dione.
2-Phenyl-1-(piperazin-1-yl)ethan-1-one: Similar structure with a ketone group instead of a dione.
Uniqueness
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione is unique due to its specific dione linkage, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable molecule in research and industry.
Eigenschaften
CAS-Nummer |
166312-57-8 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1-phenyl-2-piperazin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C12H14N2O2/c15-11(10-4-2-1-3-5-10)12(16)14-8-6-13-7-9-14/h1-5,13H,6-9H2 |
InChI-Schlüssel |
IJDDAFIQLLXLBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




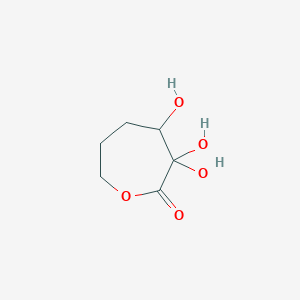
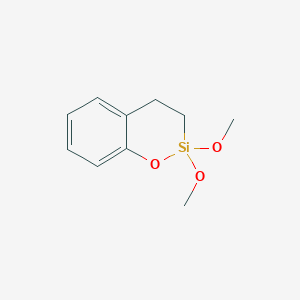
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)

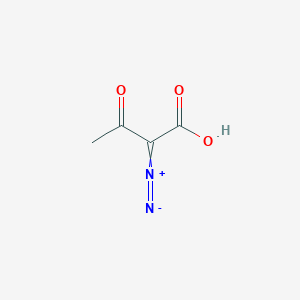
![2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine](/img/structure/B14262919.png)

![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
